![molecular formula C8H6F3NO2 B1491332 2-Methyl-5-(trifluoromethyl)nicotinic acid CAS No. 1211581-65-5](/img/structure/B1491332.png)
2-Methyl-5-(trifluoromethyl)nicotinic acid
Overview
Description
“2-Methyl-5-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H6F3NO2 . It has a molecular weight of 205.14 . This compound is used as a pharmaceutical intermediate and is an intermediate for agrochemical fungicides .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Ecological Production of Nicotinic Acid
Nicotinic acid, also known as niacin, is essential for humans and animals. While traditionally produced by oxidation of certain pyridines, this process yields environmentally harmful by-products like nitrous oxide. Recognizing the importance of sustainable practices, researchers are exploring eco-friendly production methods from commercially available materials, aiming for industrial applications that align with green chemistry principles (Lisicki et al., 2022).
Novel Synthesis of Derivatives
Efficient synthesis pathways for 2-(trifluoromethyl)nicotinic acid derivatives have been established, particularly focusing on the synthesis of the pyridine ring. These derivatives are pivotal intermediates in producing certain COMT inhibitors, showcasing the compound's versatility in pharmaceutical synthesis (Kiss et al., 2008).
Advances in Herbicide Development
Researchers have explored nicotinic acid as a base for creating new herbicides. Derivatives of N-(arylmethoxy)-2-chloronicotinamides, developed from nicotinic acid, demonstrated significant herbicidal activity against certain weeds. This opens a pathway for developing more effective herbicides based on natural products (Yu et al., 2021).
Nicotinic Acid in Tobacco Alkaloid Biosynthesis
Research has shown the incorporation of labeled nicotinic acid into tobacco alkaloids, offering insights into the biosynthesis and metabolic pathways of these alkaloids in tobacco plants. This could further understanding of plant biochemistry and potentially lead to agricultural advancements (Leete, 1977).
Receptor Mediation and Lipid Lowering Effects
Nicotinic acid has been identified to play a role in lipid metabolism by binding to specific receptors (PUMA-G and HM74) in adipose tissue, affecting lipolysis and lipid levels in the bloodstream. This discovery provides a foundation for developing new treatments for dyslipidemia, highlighting the compound's significance in medical research (Tunaru et al., 2003).
Safety and Hazards
Future Directions
Trifluoromethyl group-containing drugs have been extensively used in the pharmaceutical industry. Over the past 20 years, 19 FDA-approved drugs have contained the trifluoromethyl group as one of the pharmacophores . It is expected that many novel applications of trifluoromethyl-containing compounds, including “2-Methyl-5-(trifluoromethyl)nicotinic acid”, will be discovered in the future .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)2-5(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHYRKOZUHEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211581-65-5 | |
Record name | 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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